
1-(2-Isocyanatoethyl)-4-(trifluoromethoxy)benzene
説明
Isocyanates, such as the one in your compound, are a type of reactive organic chemical that contain an isocyanate group (-NCO). They are widely used in the manufacture of flexible and rigid foams, fibers, coatings such as paints and varnishes, and elastomers, and are increasingly used in the automobile industry .
Molecular Structure Analysis
The molecular structure of isocyanates consists of a nitrogen atom bonded to a carbon atom, which is double-bonded to an oxygen atom (-N=C=O). This functional group is planar and participates in resonance, which makes it a very reactive species .Chemical Reactions Analysis
Isocyanates are highly reactive and can undergo a variety of chemical reactions. They can react with compounds containing alcohol (hydroxyl) groups to form urethanes, or with amines to form ureas .Physical And Chemical Properties Analysis
Isocyanates are typically colorless, although they can appear yellowish. They have a strong and pungent odor. Most isocyanates are solids at room temperature but can also be liquids or gases. They are generally soluble in organic solvents but are poorly soluble in water .科学的研究の応用
Development of Novel Polyurethanes
The reactions between substituted isocyanates, such as 1-(2-Isocyanatoethyl)-4-(trifluoromethoxy)benzene, and small molecules like water, alcohols, and amines are crucial for the development of novel polyurethanes. These polymers have significant industrial importance due to their versatility and range of properties, which can be tailored for specific applications .
Catalysis of Hydrolysis Reactions
Substituted isocyanates are involved in hydrolysis reactions, which can occur across the N=C and C=O bonds to form carbamate or imidic acid. These reactions are catalyzed by water and are influenced by the electronic properties of the substituents on the isocyanate group .
Synthesis of Isothiocyanates
Isothiocyanates, which are typically prepared using toxic reagents, can be synthesized in a more sustainable manner by the sulfurization of isocyanides with elemental sulfur. This process can be catalyzed by amines and is relevant for the production of chemicals with applications in agriculture and pharmaceuticals .
Antibacterial Cationic Polymers
The compound can be used to synthesize biobased polymers derived from itaconic acid, which possess clickable groups. These polymers can be further modified to create novel cationic polymers with antibacterial properties and low hemotoxicity, useful in medical applications .
作用機序
Safety and Hazards
特性
IUPAC Name |
1-(2-isocyanatoethyl)-4-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO2/c11-10(12,13)16-9-3-1-8(2-4-9)5-6-14-7-15/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUFZPBBBYFOWJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN=C=O)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Isocyanatoethyl)-4-(trifluoromethoxy)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



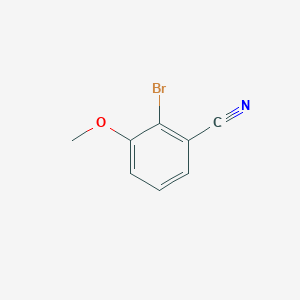
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B1380801.png)
![2-[(5-Methyl-1,3-oxazol-2-yl)methoxy]acetic acid](/img/structure/B1380803.png)
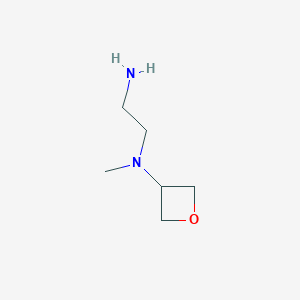
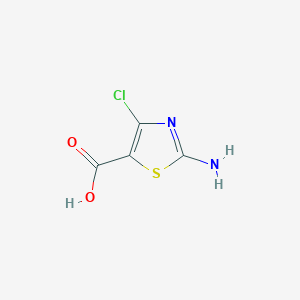
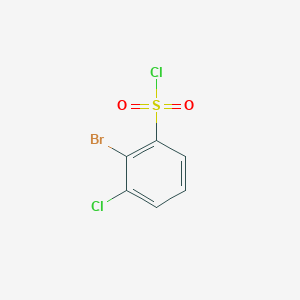
![1-[2-(4-Bromo-3-fluorophenyl)ethyl]piperazine](/img/structure/B1380809.png)
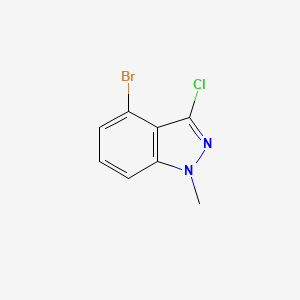

![2-Azaspiro[4.4]nonane-1,6-dione](/img/structure/B1380815.png)


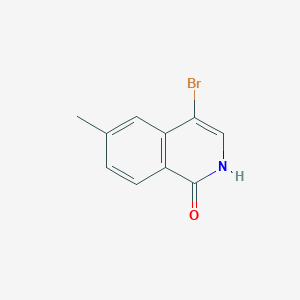
![4-((6-Fluoro-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile](/img/structure/B1380822.png)